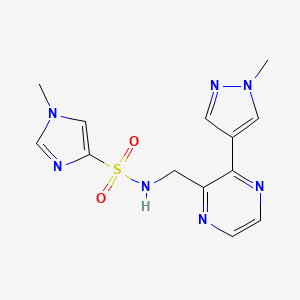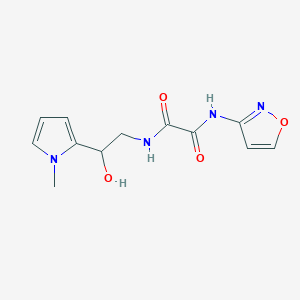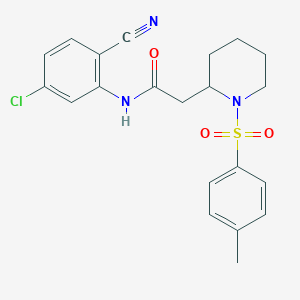![molecular formula C7H15ClO3 B2772082 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol CAS No. 224030-81-3](/img/structure/B2772082.png)
3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol” is a chemical compound that is used in the synthesis of a series of PROTACs . It is an important intermediate of pharmaceutical chemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves taking diglycol as the raw material to react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester. This is then processed with thionyl chloride to obtain the intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester, and finally hydrolyzing to obtain the target product 2- (2-chloroethyl) ethanol .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15ClO3. It has a molecular weight of 182.65 . The InChI code is 1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2 .科学的研究の応用
Chemical Synthesis and Polymerization Initiators
3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol serves as a precursor in various chemical syntheses, including the preparation of propyl lithium, a compound useful as an anion polymerization initiator. The compound demonstrates high yields in synthesis processes, indicating its efficiency and reliability in chemical production. It contributes significantly to the advancement of polymer chemistry, offering pathways to new materials with potentially unique properties and applications (Feng, 2005).
Spectroscopy and Liquid Crystal Technology
In the study of novel phthalocyanines, derivatives of this compound have shown potential in the development of materials with unique spectroscopic properties. These materials, which display Q-bands in the near-infrared region without aggregation in various solvents, could find applications in liquid crystal technology and optoelectronic devices. The viscosity and solubility characteristics of these compounds make them interesting for research in materials science, particularly in the creation of advanced optical materials (Durmuş, Ayhan, Gürek, & Ahsen, 2008).
Advanced Material Synthesis
The synthesis of 3-Ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol demonstrates the compound's role in generating materials with specific structural and chemical properties. This synthesis process, which involves the reaction of bis(methoxy-NNO-azoxy)methane with formaldehyde, produces compounds that could be of interest in the development of new materials with tailored properties for specific applications. The ability to control the molecular structure through such synthesis offers valuable insights into material science, potentially leading to innovations in various industries (Zyuzin, Golovina, Lempert, & Shilov, 2010).
Fluorescent Materials Development
Research on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including those related to this compound, has led to the creation of fluorescent dihydrofuran derivatives. These materials show promise for applications in fluorescence-based technologies, offering new opportunities for the development of optical sensors, imaging agents, and other technologies that benefit from fluorescent materials (Funayama, Satoh, & Miura, 2005).
Safety and Hazards
The safety data sheet for “3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol” suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
特性
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGGNHOWOHLVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2772001.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2772006.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2772011.png)


![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)


